molecular formula C26H30N6O B1672997 JNJ 17029259 CAS No. 314267-57-7

JNJ 17029259

Cat. No.: B1672997
CAS No.: 314267-57-7
M. Wt: 442.6 g/mol
InChI Key: MROGTPNQSHMKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JNJ-17029259 is a small molecule drug developed by Johnson & Johnson. It is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGF-R2), which plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound has shown promise in inhibiting angiogenesis and retinal neovascularization, making it a potential therapeutic agent for treating various cancers and ophthalmic neovascular disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of JNJ-17029259 involves a key synthetic intermediate, 4-(5-isoxazolyl)benzonitrile, which undergoes a clean transformation to the corresponding cumylamine derivative using cerium (III) chloride and methyllithium in tetrahydrofuran (THF). This high-yielding cerium-mediated transformation is robust, reproducible, and readily scalable. The anhydrous cerium (III) chloride is milled and subjected to ultrasound treatment prior to the addition of methyllithium .

Industrial Production Methods

The industrial production of JNJ-17029259 follows the same synthetic route as described above, with a focus on scalability and reproducibility. The use of ultrasound-mediated addition of methyllithium to the nitrile intermediate ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

JNJ-17029259 primarily undergoes substitution reactions during its synthesis. The key transformation involves the substitution of the nitrile group with a cumylamine derivative using cerium (III) chloride and methyllithium .

Common Reagents and Conditions

    Cerium (III) chloride: Used as a catalyst in the transformation of the nitrile intermediate.

    Methyllithium: Acts as a nucleophile in the substitution reaction.

    Tetrahydrofuran (THF): Used as the solvent for the reaction.

Major Products Formed

The major product formed from the reaction is the cumylamine derivative of the initial nitrile intermediate, which is then further processed to yield JNJ-17029259 .

Mechanism of Action

JNJ-17029259 exerts its effects by selectively inhibiting the vascular endothelial growth factor receptor 2 (VEGF-R2). At nanomolar levels, it blocks VEGF-stimulated mitogen-activated protein kinase signaling, proliferation, migration, and VEGF-R2 phosphorylation in human endothelial cells. This inhibition interferes with the formation of new blood vessels, thereby reducing angiogenesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

JNJ-17029259 is unique in its high selectivity and potency as a VEGF-R2 inhibitor. It has shown significant efficacy in preclinical models of angiogenesis and tumor growth, making it a promising candidate for further development as an anti-angiogenic therapeutic agent .

Properties

CAS No.

314267-57-7

Molecular Formula

C26H30N6O

Molecular Weight

442.6 g/mol

IUPAC Name

4-[4-(2-aminopropan-2-yl)phenyl]-2-[4-(2-morpholin-4-ylethyl)anilino]pyrimidine-5-carbonitrile

InChI

InChI=1S/C26H30N6O/c1-26(2,28)22-7-5-20(6-8-22)24-21(17-27)18-29-25(31-24)30-23-9-3-19(4-10-23)11-12-32-13-15-33-16-14-32/h3-10,18H,11-16,28H2,1-2H3,(H,29,30,31)

InChI Key

MROGTPNQSHMKIG-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=NC(=NC=C2C#N)NC3=CC=C(C=C3)CCN4CCOCC4)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

4-(4-(1-Amino-1-methylethyl)phenyl)-2-(4-(2-morpholin-4-yl-ethyl)phenylamino)pyrimidine-5-carbonitrile
JNJ-17029259

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JNJ 17029259
Reactant of Route 2
Reactant of Route 2
JNJ 17029259
Reactant of Route 3
JNJ 17029259
Reactant of Route 4
Reactant of Route 4
JNJ 17029259
Reactant of Route 5
Reactant of Route 5
JNJ 17029259
Reactant of Route 6
Reactant of Route 6
JNJ 17029259

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.